1,4-Dimethylpiperazine-2-carbonitrile
Overview
Description
1,4-Dimethylpiperazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C7H13N3. It is known for its unique structure, which includes a piperazine ring substituted with two methyl groups and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethylpiperazine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of N-methyldiethanolamine with hydrogen and monomethylamine in the presence of a rare earth element-modified copper-based composite catalyst. The reaction is carried out in a tubular fixed bed reactor at high temperatures, followed by rectification and purification to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness in production .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethylpiperazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methyl groups and nitrile group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,4-Dimethylpiperazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of catalysts, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,4-dimethylpiperazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the piperazine ring can interact with various receptors and enzymes. These interactions can lead to changes in biological activity and chemical reactivity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylpiperazine: Similar structure but lacks the nitrile group.
Piperazine: The parent compound without methyl or nitrile substitutions.
N,N’-Dimethylpiperazine: Another derivative with different substitution patterns
Uniqueness
1,4-Dimethylpiperazine-2-carbonitrile is unique due to the presence of both methyl and nitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
1,4-dimethylpiperazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-9-3-4-10(2)7(5-8)6-9/h7H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFMUIKTQBHZOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(C1)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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